molecular formula C9H14N4O3 B3363748 alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol CAS No. 105027-79-0

alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol

Cat. No.: B3363748
CAS No.: 105027-79-0
M. Wt: 226.23 g/mol
InChI Key: RZVBSKBBNIMKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol is a complex organic compound that features an aziridine ring, a nitro group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-nitroimidazole with aziridine in the presence of a suitable base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The aziridine ring can be opened through nucleophilic attack, leading to the formation of different products.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while ring-opening of the aziridine can produce various amine-containing compounds.

Scientific Research Applications

Alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Its potential as an anticancer agent is being explored due to its ability to alkylate DNA.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol involves its ability to undergo nucleophilic ring-opening reactions. This property allows it to interact with various biological targets, including DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to potential therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler compound with a three-membered ring structure, used in similar nucleophilic ring-opening reactions.

    2-Methyl-4-nitroimidazole: Shares the imidazole and nitro functionalities but lacks the aziridine moiety.

    Mitomycin C: An anticancer agent that also contains an aziridine ring and exhibits similar DNA-alkylating properties.

Uniqueness

Alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol is unique due to the combination of its aziridine, nitro, and imidazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(aziridin-1-yl)-3-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-7-10-9(13(15)16)6-12(7)5-8(14)4-11-2-3-11/h6,8,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVBSKBBNIMKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(CN2CC2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909307
Record name 1-(Aziridin-1-yl)-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105027-79-0
Record name 1H-Imidazole-1-ethanol, alpha-(1-aziridinylmethyl)-2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Aziridin-1-yl)-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol
Reactant of Route 2
Reactant of Route 2
alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol
Reactant of Route 3
Reactant of Route 3
alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol
Reactant of Route 4
Reactant of Route 4
alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol
Reactant of Route 5
Reactant of Route 5
alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol
Reactant of Route 6
alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.